molecular formula C22H19N3O2S2 B2704031 (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 624724-45-4

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No. B2704031
CAS RN: 624724-45-4
M. Wt: 421.53
InChI Key: YYPQFOAHUQEUDR-RGEXLXHISA-N
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Description

“(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one” is a chemical compound with the linear formula C22H19N3O2S2 . It has a molecular weight of 421.544 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity : Research has shown that thioxothiazolidin-4-one derivatives exhibit significant anticancer and antiangiogenic effects. These compounds have been found to inhibit tumor growth and suppress tumor-induced endothelial proliferation, making them potential candidates for anticancer therapy (Chandrappa et al., 2010).
  • Antimicrobial Activity : Thioxothiazolidin-4-one derivatives containing the pyrazole nucleus have demonstrated considerable in vitro antibacterial activity against various bacteria strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. These compounds have also shown antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Structural and Molecular Modeling Studies

  • Supramolecular Structures : Studies on the supramolecular structures of thioxothiazolidin-4-one derivatives reveal the formation of hydrogen-bonded dimers, chains of rings, and sheets, providing insights into their structural properties and potential applications in material science (Delgado et al., 2005).
  • Molecular Modeling and Cytotoxicity : Novel derivatives of thioxothiazolidin-4-one have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. Some derivatives showed promising cytotoxic activity, with molecular modeling studies supporting their pharmacological screening results. These findings suggest the potential of these compounds in the development of new anticancer agents (Subhashini et al., 2020).

Crystal Structure Analysis

  • The crystal structure of thiazolidin-4-one derivatives has been characterized, providing valuable information on their geometric parameters and intramolecular contacts. Such studies are crucial for understanding the compound's properties and interactions, which can aid in the design of more effective therapeutic agents (Khelloul et al., 2016).

properties

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-27-13-12-24-21(26)19(29-22(24)28)14-17-15-25(18-10-6-3-7-11-18)23-20(17)16-8-4-2-5-9-16/h2-11,14-15H,12-13H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPQFOAHUQEUDR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

CAS RN

624724-45-4
Record name (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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